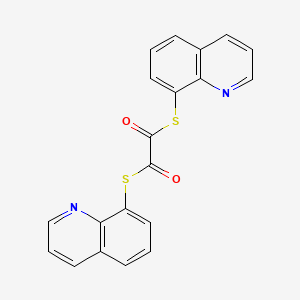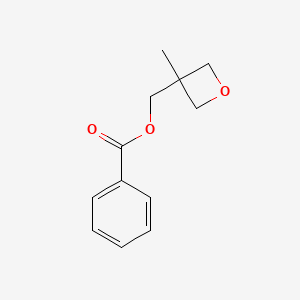
Benzoic acid 3-methyloxetane-3-ylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid 3-methyloxetane-3-ylmethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as methyl 3-methyloxetan-3-ylmethyl benzoate and is synthesized through a specific method that involves the reaction of benzoic acid with 3-methyloxetan-3-ylmethanol. The resulting compound has a wide range of potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
The mechanism of action of benzoic acid 3-methyloxetane-3-ylmethyl ester is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that benzoic acid 3-methyloxetane-3-ylmethyl ester exhibits a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has also been shown to exhibit antibacterial and antifungal activity. It may also have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of benzoic acid 3-methyloxetane-3-ylmethyl ester is its potent antitumor activity. This makes it a valuable compound for the development of new cancer therapies. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it may be difficult to obtain large quantities of this compound, and it may be expensive to synthesize.
Future Directions
There are many potential future directions for research involving benzoic acid 3-methyloxetane-3-ylmethyl ester. One promising area of research involves the development of new cancer therapies based on this compound. Another area of research involves the synthesis of analogs of this compound with improved properties. Additionally, more research is needed to fully elucidate the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of benzoic acid 3-methyloxetane-3-ylmethyl ester involves the reaction of benzoic acid with 3-methyloxetan-3-ylmethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization. This method is relatively simple and efficient, making it a popular choice for the synthesis of this compound.
Scientific Research Applications
Benzoic acid 3-methyloxetane-3-ylmethyl ester has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound in medicinal chemistry. Studies have shown that benzoic acid 3-methyloxetane-3-ylmethyl ester exhibits potent antitumor activity, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
(3-methyloxetan-3-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(7-14-8-12)9-15-11(13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYSAAPREXHSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyloxetan-3-yl)methyl benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

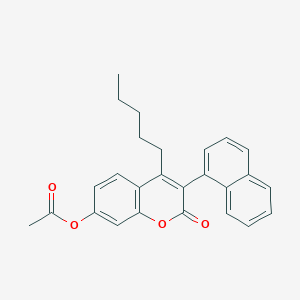
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
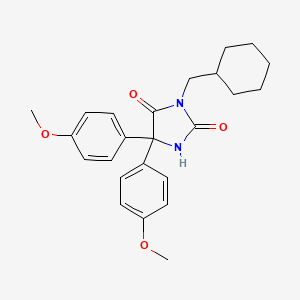
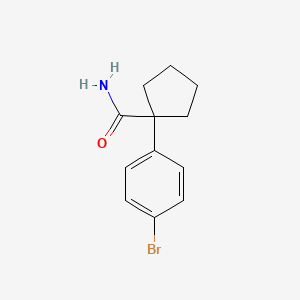
![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)
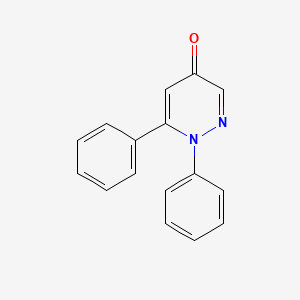
![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)
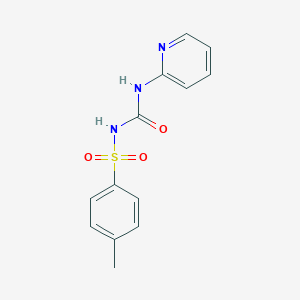
![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)

